REACTION_CXSMILES
|
[F:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][C:7]([CH2:11][C:12]3[C:20]([I:21])=[CH:19][C:15]4[O:16][CH2:17][O:18][C:14]=4[CH:13]=3)=[N:8]2)=[C:4]([NH2:22])[N:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:30][CH2:31][CH2:32]Br>CN(C=O)C>[F:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[C:7]([CH2:11][C:12]3[C:20]([I:21])=[CH:19][C:15]4[O:16][CH2:17][O:18][C:14]=4[CH:13]=3)[N:8]2[CH2:30][CH2:31][CH2:32][NH:6][CH:5]([CH3:9])[CH3:4])=[C:4]([NH2:22])[N:3]=1 |f:1.2.3|
|
Name
|
2-Fluoro-8-(6-iodo-benzo[1,3]dioxol-5-ylmethyl)adenine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC(=C2NC(=NC2=N1)CC1=CC2=C(OCO2)C=C1I)N
|
Name
|
Cs2CO3
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
370 L
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Following solvent removal, product (330 mg, 85%)
|
Type
|
CUSTOM
|
Details
|
was collected through silica gel column purification (CHCl3
|
Type
|
ADDITION
|
Details
|
To this product, i-PrNH2 (10 mL) was added in excess and the resulting solution
|
Type
|
CUSTOM
|
Details
|
Excess amine was removed
|
Type
|
CUSTOM
|
Details
|
product (230 mg, 75%) collected through silica gel column purification (CHCl3:EtOAc:i-PrOH:NH4OH at 4:4:2:0.3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=NC(=C2N=C(N(C2=N1)CCCNC(C)C)CC1=CC2=C(OCO2)C=C1I)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |